molecular formula C14H17N5O2S B5647739 N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide

Cat. No.: B5647739
M. Wt: 319.38 g/mol
InChI Key: ODONCDLWBCJAJY-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide is a synthetic organic compound that features both acetamide and triazole functional groups. Compounds with these functional groups are often explored for their potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide typically involves the following steps:

    Formation of the Acetamidophenyl Intermediate: This can be achieved by acetylation of 4-aminophenol using acetic anhydride or acetyl chloride.

    Synthesis of the Triazole Moiety: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and ethyl acetoacetate.

    Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the triazole moiety using a suitable sulfanylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring and the triazole moiety may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfanyl and triazole groups.

    Medicine: Exploration of its potential as a therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with triazole and sulfanyl groups may interact with enzymes or receptors, inhibiting or modulating their activity. The acetamide group could also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetamidophenyl)-2-[(4H-1,2,4-triazol-3-YL)sulfanyl]acetamide: Lacks the ethyl group on the triazole ring.

    N-(4-Acetamidophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide: Contains a methyl group instead of an ethyl group on the triazole ring.

Uniqueness

The presence of the ethyl group on the triazole ring in N-(4-Acetamidophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-3-12-17-14(19-18-12)22-8-13(21)16-11-6-4-10(5-7-11)15-9(2)20/h4-7H,3,8H2,1-2H3,(H,15,20)(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODONCDLWBCJAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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